

Acetovanillone bioactivity comparison with other phenolic compounds

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Compound Focus: Acetovanillone

CAS No.: 498-02-2

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Bioactivity Comparison at a Glance

Compound	Core Bioactivities	Key Molecular Targets & Mechanisms	Representative Experimental Models
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| **Acetovanillone (Apocynin)** | Antioxidant, Anti-inflammatory, Cardioprotective, Inhibits Necroptosis [1] | **NADPH oxidase inhibitor:** Reduces superoxide production [1] [2]. **Activates Nrf2/HO-1 pathway:** Boosts cellular antioxidant defense [1]. **Inhibits TLR4/NF- κ B pathway:** Reduces pro-inflammatory cytokines (TNF- α , IL-6) [1]. **Downregulates RIPK1/RIPK3/MLKL:** Counteracts programmed necroptosis [1]. | *In vivo* rat model of cadmium-induced cardiotoxicity [1]. | | **Chlorogenic Acid** | Antioxidant, Anti-inflammatory, Antihypertensive, Antimicrobial [3] | **Angiotensin I-converting enzyme (ACE) inhibition:** Lowers blood pressure [3]. | *In vitro* ACE inhibition assay; Fruit extracts of *Vaccinium leucanthum* [3]. | | **p-Coumaric Acid** | Antioxidant, Anti-inflammatory, Antimicrobial [4] | **Mechanism noted as significant but not detailed** in the available source. | *In vitro* assays on leaf extracts of *Paronychia arabica* [4]. | | **Sinapic Acid** | Antioxidant, Anti-inflammatory, Antimicrobial [4] | **Mechanism noted as significant but not detailed** in the available source. | *In vitro* assays on leaf extracts of *Paronychia arabica* [4]. |

Detailed Experimental Data and Protocols

For a rigorous comparison, here are the methodologies and key quantitative findings from a central study on **acetovanillone**.

Experimental Protocol for Cadmium-Induced Cardiotoxicity in Rats [1]

This study provides direct, quantitative data comparing **acetovanillone** with carvedilol (a known cardioprotective drug) and their combination.

- **Animal Model:** Male Wistar rats.
- **Toxicity Induction:** A single intraperitoneal (i.p.) injection of Cadmium chloride (CdCl₂) at 2 mg/kg on day 5 of the experiment.
- **Treatment Groups:**
 - **Control Group:** No treatment.
 - **Cd Group:** CdCl₂ only.
 - **CV-Cd Group:** Oral carvedilol (10 mg/kg) for 10 days + CdCl₂.
 - **ACET-Cd Group:** Oral **acetovanillone** (25 mg/kg) for 10 days + CdCl₂.
 - **ACET+CV-Cd Group:** Combination of **acetovanillone** and carvedilol + CdCl₂.
- **Sample Collection:** After 10 days, serum and heart tissue were collected for analysis of biomarkers, oxidative stress parameters, and protein expression.

Key Quantitative Findings [1]

The table below shows how different treatments mitigated cadmium-induced damage. The combination of **acetovanillone** and carvedilol often yielded the most potent effect.

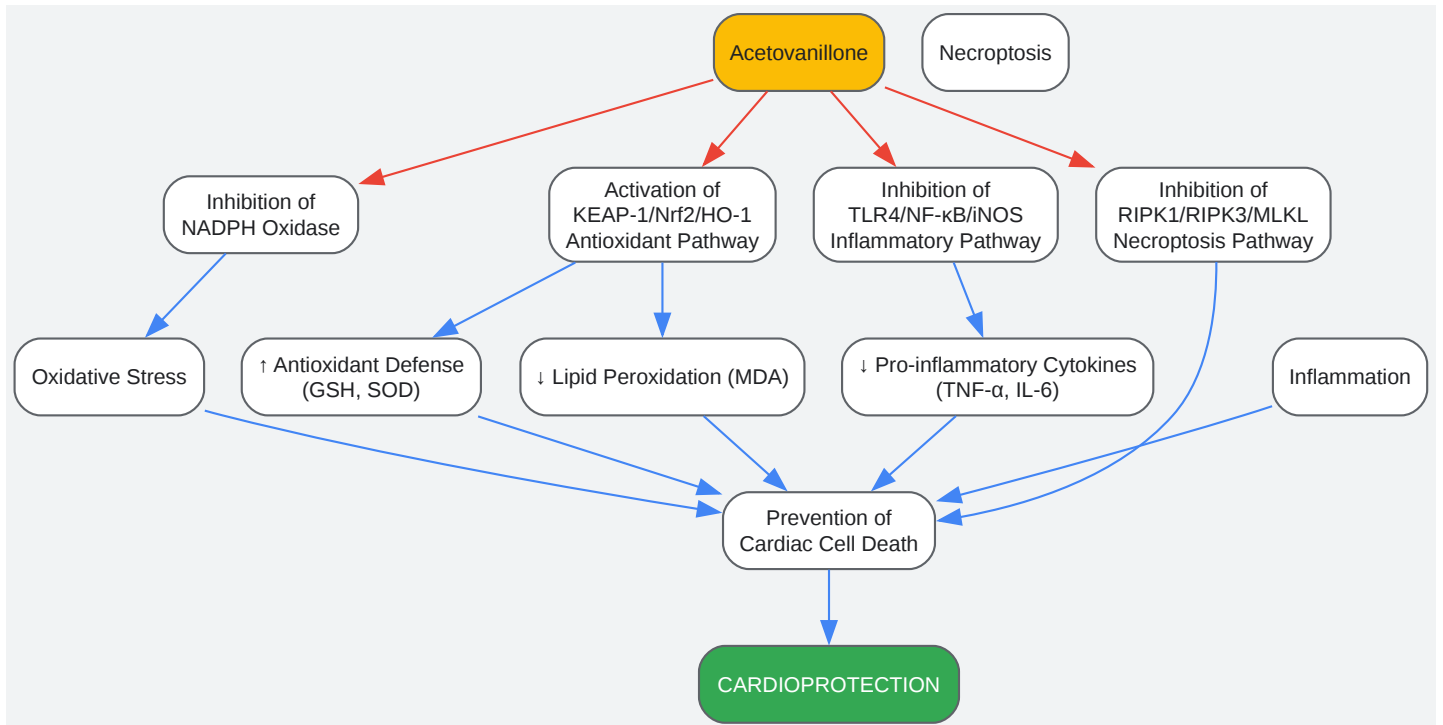
Parameter	Cd Group	ACET-Cd Group	CV-Cd Group	ACET+CV-Cd Group
Heart Function Biomarkers				
Serum CK-MB	High ↑	Significant decrease ↓	Significant decrease ↓	Greatest decrease ↓

Parameter	Cd Group	ACET-Cd Group	CV-Cd Group	ACET+CV-Cd Group
Serum Troponin-I	High ↑	Significant decrease ↓	Significant decrease ↓	Greatest decrease ↓
Oxidative Stress Markers				
Cardiac MDA (lipid peroxidation)	High ↑	Decreased ↓	Decreased ↓	Greatest decrease ↓
Cardiac GSH (antioxidant)	Low ↓	Increased ↑	Increased ↑	Greatest increase ↑
Inflammatory Markers				
Cardiac TNF-α	High ↑	Decreased ↓	Decreased ↓	Greatest decrease ↓
Cardiac IL-6	High ↑	Decreased ↓	Decreased ↓	Greatest decrease ↓

Note: The arrows indicate the direction of change relative to the Cd Group. The specific numerical data and statistical significance are available in the original source [1].

Mechanisms of Action: Signaling Pathways

Acetovanillone's cardioprotection is achieved by coordinately regulating multiple signaling pathways to combat oxidative stress, inflammation, and cell death. The following diagram synthesizes its key mechanisms as described in the research [1].



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The diagram above illustrates how **acetovanillone** simultaneously targets four key pathways [1]:

- It directly inhibits the superoxide-producing enzyme **NADPH oxidase**.
- It activates the **KEAP-1/Nrf2/HO-1** pathway, enhancing the expression of endogenous antioxidants.
- It suppresses the **TLR4/NF-κB/iNOS** pathway, reducing the production of inflammatory mediators.
- It inhibits the **RIPK1/RIPK3/MLKL** necroptosis pathway, preventing a form of inflammatory cell death.

Key Insights for Research and Development

- **Synergistic Potential:** The marked enhancement of cardioprotection when **acetovanillone** is combined with carvedilol suggests a promising strategy for combination therapy, potentially allowing for lower doses of each drug and reduced side effects [1].
- **Dual Role in Oxidative Stress:** While **acetovanillone** is a known NADPH oxidase inhibitor, one source indicates it can induce oxidative stress and cytotoxicity in certain non-phagocytic cells at higher concentrations ($\geq 30 \mu\text{M}$) [2]. This highlights the importance of dosage and cell-type context in pre-clinical research.

- **Broad Therapeutic Scope:** Although the data presented focuses on cardioprotection, its core mechanisms (anti-oxidation, anti-inflammation) are relevant to other disease areas, including neurodegenerative diseases and metabolic syndrome [5].

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References

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